molecular formula C20H14N4O7S B14669800 6-methylsulfanylphenanthridine;2,4,6-trinitrophenol CAS No. 51381-77-2

6-methylsulfanylphenanthridine;2,4,6-trinitrophenol

Cat. No.: B14669800
CAS No.: 51381-77-2
M. Wt: 454.4 g/mol
InChI Key: GRFYQQDRECJZDO-UHFFFAOYSA-N
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Description

6-methylsulfanylphenanthridine: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications. 6-methylsulfanylphenanthridine is a heterocyclic aromatic compound, while 2,4,6-trinitrophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

6-methylsulfanylphenanthridine: can be synthesized through various methods, including the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-6-methylthiobenzaldehyde with aniline in the presence of a base, followed by cyclization to form the phenanthridine ring.

2,4,6-trinitrophenol: is typically synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the formation of the trinitro compound without excessive side reactions. Industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes with stringent safety measures due to its explosive nature .

Chemical Reactions Analysis

Types of Reactions

6-methylsulfanylphenanthridine: undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.

2,4,6-trinitrophenol: is known for its reactivity due to the presence of nitro groups. It undergoes reduction reactions to form aminophenols and can participate in substitution reactions. Major products formed from these reactions include picramic acid and other derivatives .

Scientific Research Applications

6-methylsulfanylphenanthridine: has applications in organic synthesis and medicinal chemistry. It serves as a building block for the synthesis of various biologically active compounds and pharmaceuticals.

2,4,6-trinitrophenol: is widely used in scientific research for its explosive properties. It is utilized in the development of explosives, dyes, and as a reagent in chemical analysis. Additionally, it has applications in the detection of metals and in the study of oxidative processes .

Mechanism of Action

The mechanism of action of 6-methylsulfanylphenanthridine involves its interaction with biological targets through its aromatic and sulfur-containing moieties. It can act as an inhibitor or modulator of specific enzymes and receptors.

2,4,6-trinitrophenol: exerts its effects through its highly reactive nitro groups. It can uncouple oxidative phosphorylation in biological systems, leading to its use as a metabolic stimulant and in biochemical studies .

Comparison with Similar Compounds

6-methylsulfanylphenanthridine: can be compared with other phenanthridine derivatives, such as phenanthridine itself and its various substituted forms. Its unique sulfur-containing group distinguishes it from other derivatives.

2,4,6-trinitrophenol: is similar to other nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrophenol. its higher explosive power and solubility in water make it unique among its peers .

Properties

CAS No.

51381-77-2

Molecular Formula

C20H14N4O7S

Molecular Weight

454.4 g/mol

IUPAC Name

6-methylsulfanylphenanthridine;2,4,6-trinitrophenol

InChI

InChI=1S/C14H11NS.C6H3N3O7/c1-16-14-12-8-3-2-6-10(12)11-7-4-5-9-13(11)15-14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-9H,1H3;1-2,10H

InChI Key

GRFYQQDRECJZDO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC=CC=C2C3=CC=CC=C31.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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